Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride
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Overview
Description
Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is a chemical compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride typically involves the cyclization of glycine-derived enamino amides. One common method includes the use of α-amino ynones and three-component reactions involving 2,3-diketo esters, amines, and ketones . Another approach is the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by nickel (II) or chiral scandium (III) complexes .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using β-enaminones as precursors. The oxidative cyclization of β-enaminones, which involves a rearrangement step after ring formation, is a well-studied approach . This method can be performed in a one-pot variant starting from β-ketoamides .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolin-4-ones.
Reduction: Reduction reactions can convert the compound into different pyrrole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, copper (II) catalysts, and various oxidizing agents . Reaction conditions often involve refluxing in ethanol or other solvents, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include pyrrolin-4-ones, substituted pyrroles, and other pyrrole derivatives .
Scientific Research Applications
Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit enzymes like HIV-1 protease, which is crucial for the replication of the virus . It may also interact with other molecular targets, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole core structure and is also studied for its biological activities.
Methyl 4-methyl-2,5-di(pyridin-4-yl)-1H-pyrrole-3-carboxylate: This compound has a similar structure but with additional pyridine rings, which may confer different properties.
Uniqueness
Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
137569-72-3 |
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Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-5-3-8-4-6(5)7(9)10-2;/h8H,3-4H2,1-2H3;1H |
InChI Key |
GGYCZNVIUXSINI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CNC1)C(=O)OC.Cl |
Origin of Product |
United States |
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